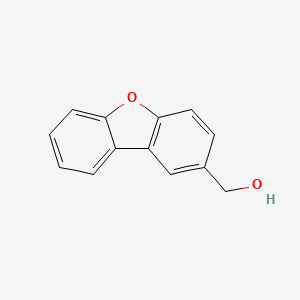

2-Dibenzofuranmethanol

説明

特性

IUPAC Name |

dibenzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVDFRNENAAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006951 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-82-1 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure Using Palladium Catalyst

-

- Dissolve palladium acetate in ethanol.

- Add the appropriate starting materials (such as o-iodoanilines or o-iodophenols).

Reflux :

- Heat the mixture to reflux for a specified duration (0.5-1 hour).

- Monitor the reaction progress using thin-layer chromatography.

Workup :

- After completion, cool the mixture and filter off any solids.

- Concentrate the solution under reduced pressure to obtain crude 2-Dibenzofuranmethanol.

Procedure Using Sodium Methoxide

-

- Mix sodium methoxide with dibenzofuran derivatives in methanol.

-

- Heat the mixture to boiling and maintain for several hours.

- Stir continuously to ensure complete reaction.

-

- Allow the reaction to cool.

- Extract the product using an organic solvent and purify through distillation or chromatography.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Palladium acetate | Ethanol | Reflux (~78 °C) | 0.5-1 hour | Good |

| Sodium Methoxide Treatment | None | Methanol | Boiling (~64.7 °C) | Several hours | High purity |

化学反応の分析

Types of Reactions: 2-Dibenzofuranmethanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form dibenzofuran-2-methanol.

Oxidation: It can be oxidized to form dibenzofuran-2-carboxylic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed:

Reduction: Dibenzo[b,d]furan-2-ylmethanol.

Oxidation: Dibenzo[b,d]furan-2-carboxylic acid.

Substitution: Substituted dibenzofuran derivatives depending on the nucleophile used.

科学的研究の応用

2-Dibenzofuranmethanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocyclic derivatives.

Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-Dibenzofuranmethanol involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make it a potential candidate for treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

類似化合物との比較

Bisbenzofuran-2-yl-methanone (Compound 1, )

- Structure : A bisbenzofuran ketone with two benzofuran moieties linked by a carbonyl group.

- Synthesis: Prepared via refluxing with potassium carbonate (K₂CO₃) in ethanol, yielding derivatives like ketoximes and semicarbazones .

- Bioactivity: Exhibits antimicrobial activity against select microorganisms, though 2-Dibenzofuranmethanol’s bioactivity remains uncharacterized in the evidence .

- Key Difference: The ketone functional group in bisbenzofuran-2-yl-methanone contrasts with the methanol group in this compound, likely altering reactivity and solubility.

2,3-Dihydro-2,2-dimethyl-7-benzofuranol ()

2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran ()

- Structure : A natural benzofuran with dihydroxyphenyl and methylenedioxy substituents.

- Origin: Isolated from natural sources, contrasting with this compound’s synthetic origin .

Bromophenyl Benzofuran Derivatives ()

- Structure : Benzofurans with 4-bromophenyl and azo substituents.

- Synthesis : Synthesized via K₂CO₃-mediated coupling of 4-bromophenacyl bromide with substituted aldehydes .

- Key Difference: The bromine atom introduces steric and electronic effects absent in this compound, possibly enhancing halogen bonding in drug design.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Structural Reactivity: The methanol group in this compound may facilitate hydrogen bonding, enhancing solubility in polar solvents compared to ketone or methyl-substituted analogs .

- Halogen Effects: The presence of chlorine (C₁₄H₁₄ClNO₂) in this compound could increase electrophilicity, making it a candidate for further functionalization .

- Bioactivity Gaps: While bisbenzofuran-2-yl-methanone shows antimicrobial activity , this compound’s biological properties remain unexplored in the provided evidence, suggesting a need for targeted studies.

生物活性

2-Dibenzofuranmethanol, also known as dibenzo[b,d]furan-2-ylmethanol, is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data tables.

- Molecular Formula : C₁₃H₁₀O₂

- Molecular Weight : 198.22 g/mol

- CAS Number : 86607-82-1

This compound is structurally related to dibenzofuran derivatives, which are known for their diverse pharmacological activities, including antitumor and antibacterial effects .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug discovery.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The results indicate that this compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Antiviral Properties

In addition to its antibacterial effects, this compound has been studied for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interaction with viral proteins or host cell mechanisms. However, more detailed studies are required to elucidate the specific mechanisms involved .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung cancer) | 15 |

| MDA-MB-231 (Breast cancer) | 20 |

| NCI-H358 (Lung cancer) | 18 |

These results indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines .

The mode of action of this compound is believed to involve:

- DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, which could explain their anticancer properties .

- Enzyme Inhibition : Benzofuran derivatives are known to interact with various enzymes, potentially disrupting metabolic pathways critical for bacterial and cancer cell survival .

Case Studies

- Antitumor Activity Study : A study evaluated the effect of this compound on A549 lung cancer cells using MTS cytotoxicity assays. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an antitumor agent.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains. It was found effective in reducing bacterial counts significantly within a short treatment duration.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。